molecular formula C21H16FN3S B8527913 4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine CAS No. 303162-45-0

4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine

Cat. No. B8527913
CAS RN: 303162-45-0
M. Wt: 361.4 g/mol
InChI Key: LUZISRWVAZQWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine is a useful research compound. Its molecular formula is C21H16FN3S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

303162-45-0

Product Name

4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine

Molecular Formula

C21H16FN3S

Molecular Weight

361.4 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C21H16FN3S/c1-13-3-2-4-15(11-13)19-20(16-9-10-24-18(23)12-16)26-21(25-19)14-5-7-17(22)8-6-14/h2-12H,1H3,(H2,23,24)

InChI Key

LUZISRWVAZQWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)F)C4=CC(=NC=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Amino-4-pyridyl)-2-bromo-1-(3-methylphenyl)ethanone hydrobromide (5.0 g, 13 mmol) was dissolved in N,N-dimethylformamide (40 mL), to the solution was added 4-fluorothiobenzamide (2.1 g, 13 mmol) and the mixture was stirred at room temperature for 16 hours. A saturated aqueous solution of sodium hydrogencarbonate (200 mL) was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was dried and the solvent was distilled off. The residue was recrystallized from ethanol to obtain 3.9 g (11 mmol, yield 83%) of the title compound.
Name
2-(2-Amino-4-pyridyl)-2-bromo-1-(3-methylphenyl)ethanone hydrobromide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
83%

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